Ac5c vs. Aib: Chain-Length-Dependent Helical Switching
In a direct head-to-head comparison, Cbz-protected hexapeptides Cbz-(L-Leu-L-Leu-Ac5c)₂-OMe and Cbz-(L-Leu-L-Leu-Aib)₂-OMe were analyzed by circular dichroism (CD) spectroscopy and X-ray crystallography. Both the Ac5c hexapeptide and the Aib hexapeptide formed right-handed (P) 3₁₀-helices [1]. However, the nonapeptide Boc-(L-Leu-L-Leu-Ac₅c)₃-OMe formed a mixture of (P) 3₁₀- and α-helices, whereas the corresponding Aib nonapeptide remained a pure (P) 3₁₀-helix and the chiral (S,S)-Ac₅cdOM and (R,R)-Ac₅cdOM nonapeptides formed (P) α-helices [1]. This demonstrates that the achiral Ac5c (cycloleucine) scaffold occupies a distinct conformational niche: it stabilizes 3₁₀-helices in shorter sequences while permitting α-helical character to emerge at longer chain lengths, a transitional behavior not observed with Aib or chiral Ac5c analogs [2].
| Evidence Dimension | Peptide secondary structure (helical conformation type) |
|---|---|
| Target Compound Data | Cbz-(L-Leu-L-Leu-Ac5c)₂-OMe: (P) 3₁₀-helix (hexapeptide); Boc-(L-Leu-L-Leu-Ac5c)₃-OMe: mixture of (P) 3₁₀- and α-helices (nonapeptide) |
| Comparator Or Baseline | Aib hexapeptide: (P) 3₁₀-helix; Aib nonapeptide: pure (P) 3₁₀-helix; (S,S)-Ac5cdOM hexapeptide: mixture of 3₁₀- and α-helices; (S,S)-Ac5cdOM nonapeptide: (P) α-helix |
| Quantified Difference | Ac5c uniquely shows chain-length-dependent conformational switching from 3₁₀-helix (hexamer) to mixed 3₁₀/α-helix (nonamer); Aib retains pure 3₁₀-helix at both lengths; chiral Ac5cdOM shifts fully to α-helix |
| Conditions | CD spectroscopy in solution; X-ray crystallography in solid state; peptides synthesized via solution-phase methods with Cbz or Boc N-terminal protection [1] |
Why This Matters
For peptide chemists designing conformationally constrained bioactive peptides, the Ac5c scaffold provides a unique tool to fine-tune helical character by chain length, a capability not available with Aib (which locks 3₁₀-helicity) or chiral Ac5c analogs (which drive α-helicity).
- [1] Demizu, Y.; Doi, M.; Kurihara, M.; Okuda, H.; Nagano, M.; Suemune, H.; Tanaka, M. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry 2011, 9 (9), 3303–3312. DOI: 10.1039/c0ob01146k. PMID: 21437330. View Source
- [2] Demizu, Y.; et al. Controlling 3₁₀-Helix and α-Helix of Short Peptides in the Solid State. Chemical and Pharmaceutical Bulletin 2007. L-Leu hexapeptide containing Aib forms (P) 3₁₀-helix; that containing Ac5cdOM assumes (P) α-helix. View Source
